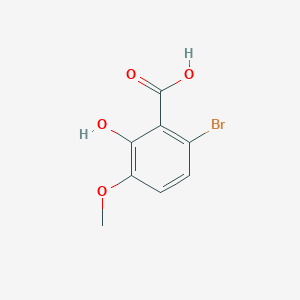![molecular formula C13H13BrN2O3 B11925364 6-Bromo-2,2-dimethylspiro[chroman-4,4'-imidazolidine]-2',5'-dione](/img/structure/B11925364.png)
6-Bromo-2,2-dimethylspiro[chroman-4,4'-imidazolidine]-2',5'-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2,2-dimetilspiro[cromano-4,4’-imidazolidina]-2’,5’-diona es un complejo compuesto orgánico que pertenece a la clase de compuestos espiro. Estos compuestos se caracterizan por una estructura única donde dos anillos están conectados a través de un solo átomo, creando un enlace espiro. Este compuesto en particular presenta un átomo de bromo, un anillo de cromano y un anillo de imidazolidina, lo que lo convierte en un objeto de interés en varios campos de la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-Bromo-2,2-dimetilspiro[cromano-4,4’-imidazolidina]-2’,5’-diona normalmente implica múltiples pasos, comenzando con la preparación de los precursores de cromano e imidazolidina. Un método común implica la bromación de 2,2-dimetilcromano, seguida de la formación del enlace espiro con imidazolidina. Las condiciones de reacción a menudo requieren el uso de ácidos o bases fuertes, temperaturas elevadas y catalizadores específicos para facilitar la formación del compuesto espiro.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar métodos más eficientes y escalables, como la síntesis de flujo continuo o el uso de reactores automatizados. Estos métodos tienen como objetivo optimizar el rendimiento y la pureza al tiempo que minimizan el uso de reactivos y condiciones peligrosos.
Análisis De Reacciones Químicas
Tipos de reacciones
6-Bromo-2,2-dimetilspiro[cromano-4,4’-imidazolidina]-2’,5’-diona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para eliminar el átomo de bromo o reducir otros grupos funcionales dentro de la molécula.
Sustitución: El átomo de bromo puede sustituirse por otros grupos, como grupos alquilo o arilo, a través de reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: A menudo se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Las reacciones de sustitución nucleofílica pueden implicar reactivos como metóxido de sodio (NaOMe) o terc-butóxido de potasio (KOtBu).
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir una variedad de compuestos espiro sustituidos.
Aplicaciones Científicas De Investigación
6-Bromo-2,2-dimetilspiro[cromano-4,4’-imidazolidina]-2’,5’-diona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.
Biología: La estructura única del compuesto lo convierte en un candidato para estudiar interacciones enzimáticas y unión de proteínas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico, particularmente en el desarrollo de nuevos fármacos.
Industria: Puede utilizarse en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 6-Bromo-2,2-dimetilspiro[cromano-4,4’-imidazolidina]-2’,5’-diona implica su interacción con objetivos moleculares como enzimas y receptores. El átomo de bromo y el enlace espiro juegan un papel crucial en su afinidad de unión y especificidad. El compuesto puede modular vías biológicas inhibiendo o activando enzimas específicas, lo que lleva a varios efectos fisiológicos.
Comparación Con Compuestos Similares
Compuestos similares
6-Bromo-2,2-dimetilspiro[cromano-3,1’-ciclopropano]-4-ona: Este compuesto presenta un anillo de ciclopropano en lugar de un anillo de imidazolidina, lo que lleva a diferentes propiedades químicas y biológicas.
Derivados de cromano-4-ona: Estos compuestos comparten el núcleo de cromano pero difieren en los sustituyentes y los anillos adicionales unidos a la estructura.
Singularidad
6-Bromo-2,2-dimetilspiro[cromano-4,4’-imidazolidina]-2’,5’-diona es única debido a su enlace espiro específico y la presencia de ambos anillos de bromo e imidazolidina.
Propiedades
Fórmula molecular |
C13H13BrN2O3 |
|---|---|
Peso molecular |
325.16 g/mol |
Nombre IUPAC |
6-bromo-2,2-dimethylspiro[3H-chromene-4,5'-imidazolidine]-2',4'-dione |
InChI |
InChI=1S/C13H13BrN2O3/c1-12(2)6-13(10(17)15-11(18)16-13)8-5-7(14)3-4-9(8)19-12/h3-5H,6H2,1-2H3,(H2,15,16,17,18) |
Clave InChI |
OBZVMLSDZOMNRM-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2(C3=C(O1)C=CC(=C3)Br)C(=O)NC(=O)N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1'-Benzylspiro[isochroman-1,4'-piperidine] hydrochloride](/img/structure/B11925301.png)









![2-(2',3'-Dimethoxy-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B11925353.png)
